![molecular formula C2Cl2N4 B031795 3,6-Dichloro-1,2,4,5-tetrazine CAS No. 106131-61-7](/img/structure/B31795.png)
3,6-Dichloro-1,2,4,5-tetrazine
Overview
Description
3,6-Dichloro-1,2,4,5-tetrazine is a chemical compound with the molecular formula C2Cl2N4 . It has been reported in the stapling of complex peptides as a photochemical trigger .
Synthesis Analysis
Several 3,6-disubstituted 1,2,4,5-tetrazines were synthesized by nucleophilic substitution using 3,6-bis-(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine and 3,6-dichloro-1,2,4,5-tetrazine as electrophiles .Chemical Reactions Analysis
3,6-Dichloro-1,2,4,5-tetrazine has been involved in various chemical reactions. For instance, it has been used in the synthesis of several 3,6-disubstituted 1,2,4,5-tetrazines . It has also been used in the aromatic nucleophilic substitution reaction with a series of biothiols .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,6-Dichloro-1,2,4,5-tetrazine include a melting point of 148°C and a predicted boiling point of 331.0±25.0 °C . The molecular weight is 150.95 .Scientific Research Applications
Photo- and Electroactive Materials
3,6-Dichloro-1,2,4,5-tetrazine: derivatives have been extensively researched for their use in electronic devices. They serve as components and precursors for luminescent elements, photoelectric conversion elements, and image sensors . The compound’s ability to participate in inverse electron demand Diels–Alder cycloaddition reactions makes it valuable for synthesizing multi-substituted pyridazines, which are crucial for creating photo- and electroactive materials .
Antineoplastic Activity
Studies have shown that 3,6-Dichloro-1,2,4,5-tetrazine exhibits potent antineoplastic activity, particularly against metastatic breast cancer cell lines like MDA-MB-231 . It reduces cell numbers and induces apoptosis, making it a promising candidate for developing new cancer therapies .
Coordination Chemistry
In coordination chemistry, 3,6-Dichloro-1,2,4,5-tetrazine derivatives act as ligands for metal complexes . This application is significant because it allows for the creation of various functional materials and fluorophores, expanding the potential uses of this compound in the field of inorganic chemistry .
Optoelectronic Materials
The push-pull systems based on 3,6-Dichloro-1,2,4,5-tetrazine are highlighted for their potential in designing oligomers and optoelectronic materials . These systems are essential for developing new materials that can be used in advanced technology applications, including sensors and displays .
Biological Probes
3,6-Dichloro-1,2,4,5-tetrazine: derivatives are discussed for their application as fluorogenic probes due to their luminescence properties . These probes are valuable tools in biological research for studying various cellular processes and for imaging applications .
Peptide Stapling
This compound has been reported as a reagent in the stapling of complex peptides, serving as a photochemical trigger . This application is crucial in the field of biochemistry and pharmaceuticals, as it enables the stabilization of peptides for therapeutic purposes .
Safety and Hazards
Future Directions
3,6-Dichloro-1,2,4,5-tetrazine has been used in the synthesis of several 3,6-disubstituted 1,2,4,5-tetrazines . Its high thermal stability up to 370 °C makes it a promising candidate for future research . Additionally, it has been used in the construction of three-dimensional metal–organic frameworks (MOFs) .
Mechanism of Action
Target of Action
3,6-Dichloro-1,2,4,5-tetrazine is a chemical compound that has been reported to have cytotoxic effects It has been demonstrated to induce apoptosis , suggesting that it may target cellular components involved in the regulation of cell death.
Mode of Action
It has been reported to act as a photochemical trigger in the stapling of complex peptides . This suggests that it may interact with its targets through a photochemical mechanism, leading to changes in the structure and function of these targets.
Biochemical Pathways
Given its reported cytotoxic effects and role in inducing apoptosis , it can be inferred that it may affect pathways related to cell survival and death.
Pharmacokinetics
Its solubility in various organic solvents such as dimethylformamide (dmf) and acetonitrile (acn) suggests that it may have good bioavailability.
Result of Action
The primary result of the action of 3,6-Dichloro-1,2,4,5-tetrazine is the induction of apoptosis . This leads to cell death, which is a key factor in its cytotoxic effects. It has been reported to present a new cytotoxic drug against the metastatic breast cancer cell line MDA-MB-231 in vitro .
Action Environment
The action of 3,6-Dichloro-1,2,4,5-tetrazine can be influenced by various environmental factors. For instance, it is stable under normal conditions but may decompose under strong acidic or basic conditions . Furthermore, it is recommended to be stored at temperatures between 2-8°C , suggesting that temperature can influence its stability and efficacy.
properties
IUPAC Name |
3,6-dichloro-1,2,4,5-tetrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2N4/c3-1-5-7-2(4)8-6-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXFMIAFWKZHDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(N=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-1,2,4,5-tetrazine | |
CAS RN |
106131-61-7 | |
Record name | 3,6-Dichloro-1,2,4,5-tetrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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